molecular formula C10H12F5NO2 B2997112 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2320956-22-5

2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B2997112
CAS RN: 2320956-22-5
M. Wt: 273.203
InChI Key: JAMFQAGVRKGXRD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a spirocyclic compound that contains a nitrogen atom and two fluorine atoms, which make it highly stable and resistant to degradation. 5]octane-6-carboxylate.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate is not fully understood. However, it is believed to act as a modulator of ion channels, particularly the transient receptor potential (TRP) channels. These channels play a crucial role in various physiological processes, including pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate has potent anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. In addition, it has been shown to block the activity of TRP channels, which are involved in pain signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate is its high stability and resistance to degradation, which makes it an ideal candidate for use in laboratory experiments. However, its high potency and lack of selectivity can also be a limitation, as it may lead to off-target effects and toxicity.

Future Directions

There are several future directions for the study of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate. One area of research is the development of more selective compounds that target specific ion channels, which could lead to the development of safer and more effective therapeutic agents. Another area of research is the investigation of the role of TRP channels in various diseases, which could lead to the identification of new therapeutic targets. Finally, the use of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate as a probe for studying the function of ion channels in the nervous system could lead to a better understanding of the underlying mechanisms of various physiological processes.
In conclusion, 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate is a promising compound that has shown potential for use in the treatment of various diseases. Its unique properties make it an ideal candidate for use in laboratory experiments, and future research could lead to the development of safer and more effective therapeutic agents.

Synthesis Methods

The synthesis of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate involves the reaction of 1,1-Difluoro-2,2,2-trifluoroethylamine with ethyl 6-bromo-1,1-difluoro-2-oxo-1,2-dihydrospiro[indene-2,3'-pyrrolizine]-3-carboxylate in the presence of a base. This reaction yields the desired product in good yields and high purity.

Scientific Research Applications

2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. In addition, it has been investigated for its potential use as a probe for studying the function of ion channels in the nervous system.

properties

IUPAC Name

2,2,2-trifluoroethyl 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F5NO2/c11-9(12)5-8(9)1-3-16(4-2-8)7(17)18-6-10(13,14)15/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMFQAGVRKGXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate

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